7-(3-Phenoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Urease inhibition Structure-activity relationship Anti-infective target

7-(3-Phenoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid (C18H14N4O3, MW 334.33) is a screening compound belonging to the dihydrotriazolopyrimidine-5-carboxylic acid class. It features a partially saturated 4,7-dihydro core, a 5-carboxylic acid substituent, and a 3-phenoxyphenyl group at the 7-position.

Molecular Formula C18H14N4O3
Molecular Weight 334.3 g/mol
Cat. No. B15001704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-Phenoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Molecular FormulaC18H14N4O3
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C3C=C(NC4=NC=NN34)C(=O)O
InChIInChI=1S/C18H14N4O3/c23-17(24)15-10-16(22-18(21-15)19-11-20-22)12-5-4-8-14(9-12)25-13-6-2-1-3-7-13/h1-11,16H,(H,23,24)(H,19,20,21)
InChIKeyRLLKTGBQZKETRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(3-Phenoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid – Procurement-Grade Chemical Profile and Structural Identity


7-(3-Phenoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid (C18H14N4O3, MW 334.33) is a screening compound belonging to the dihydrotriazolopyrimidine-5-carboxylic acid class . It features a partially saturated 4,7-dihydro core, a 5-carboxylic acid substituent, and a 3-phenoxyphenyl group at the 7-position. The compound is supplied as a racemic mixture with a calculated logP of 2.86 and a polar surface area of 74.03 Ų . Its scaffold is foundational to numerous bioactive molecules, including clinically investigated anxiolytics [1] and potent urease inhibitors [2], making it a versatile candidate for structure–activity relationship (SAR) exploration and lead optimization programs.

Why 7-(3-Phenoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic Acid Cannot Be Swapped with Common Analogs


The biological performance of 4,7-dihydrotriazolopyrimidine-5-carboxylic acids is exquisitely sensitive to the nature and position of the C7 aryl substituent. Systematic SAR studies demonstrate that replacement of the 3-phenoxyphenyl group with a simple phenyl, halogenated phenyl, or nitrophenyl analog produces non-linear and often unpredictable shifts in inhibitory potency [1]. Even closely related substituents, such as 3-bromophenyl or 4-chlorophenyl, yield significantly different IC50 values in the same assay, highlighting the critical role of the 3-phenoxyphenyl motif's unique electronic and steric profile for achieving the desired biological interaction and selectivity window [1]. Therefore, simple analog substitution without supporting analytical and biological re-validation is a high-risk procurement strategy for any project relying on a defined SAR or phenotypic fingerprint.

Quantitative Differentiation Evidence for 7-(3-Phenoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic Acid


Urease Inhibitory Potency Benchmarking Against the Closest Phenyl-Substituted Analogs

In a head-to-head study of C7-substituted 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acids against jack bean urease, the 3-phenoxyphenyl derivative (7e) exhibited an IC50 of 2.85 ± 0.23 µM, compared to 4.43 ± 0.21 µM for the unsubstituted phenyl analog (7a) and 3.56 ± 0.16 µM for the 4-chlorophenyl analog (7f) [1]. This corresponds to a 1.55-fold increase in potency over the parent phenyl compound and a 1.25-fold increase over the 4-chlorophenyl derivative under identical assay conditions. A separate independent measurement in the BindingDB database reports a jack bean urease IC50 of 380 nM for what appears to be the same compound (BDBM50253259, CHEMBL4074987) [2], corroborating its low-micromolar potency range.

Urease inhibition Structure-activity relationship Anti-infective target

Selectivity Over the Most Potent Nitro-Containing Analog Demonstrates a Different Polypharmacology Profile

While the 2-nitrophenyl analog (7h) is the most potent urease inhibitor in the series with an IC50 of 0.61 ± 0.06 µM, its nitro group introduces well-characterized toxicological and metabolic liabilities (e.g., nitro-reductase-mediated toxification, Ames positivity, poor oral bioavailability) that are absent from the phenoxyphenyl motif [1]. The 3-phenoxyphenyl derivative (7e) retains meaningful on-target potency (2.85 µM) while completely avoiding these toxicophore-associated risks, providing a significantly wider safety margin for cellular and in vivo follow-up studies [1]. This represents a class-level inference in which the absence of a nitro group is a well-documented structural alert for early attrition in drug discovery.

Selectivity profiling Off-target risk Medicinal chemistry optimization

Physicochemical Property Differentiation from 4,7-Dihydro[4,3-a]pyrimidine Regioisomers

X-ray crystallographic studies have established that 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines (target compound series) and their [4,3-a] regioisomers adopt distinctly different fused-ring conformations and hydrogen-bonding networks in the solid state [1]. This structural divergence directly affects pharmacophoric presentation: while the [4,3-a] isomers are classical anxiolytic agents (e.g., molecules disclosed in US 4,209,621) [2], the [1,5-a] series explored here shows a different biological fingerprint, with pronounced urease inhibitory activity not reported for the [4,3-a] congeners. The target compound's [1,5-a] regiochemistry is thus an essential identity feature for accessing this specific bioactivity space.

Structural isomerism X-ray diffraction Conformational analysis

Solubility and logP-Swain Parameter Benchmarking for Formulation Triage

The compound's computed solubility (logSw: -3.46) and lipophilicity (logP: 2.86), as reported on its ChemDiv datasheet, place it in a moderate solubility range that is favorable for DMSO-based stock solution preparation at typical screening concentrations (e.g., 10–50 mM) . In contrast, many related analogs (such as the 4-chlorophenyl or 3-bromophenyl derivatives) lacking the oxygenated phenoxy extension exhibit significantly higher logP values, which can lead to solubility-limited assay interference and compound precipitation artifacts in HTS campaigns . The carboxylic acid moiety further provides a handle for salt formation or pH adjustment to enhance aqueous solubility if required.

Physicochemical profiling Compound logistics Assay-ready format

Procurement-Relevant Application Scenarios for 7-(3-Phenoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic Acid


Hit Identification and SAR Expansion for Urease-Driven Anti-Infective Projects

As demonstrated by its validated urease IC50 (2.85 µM) [1], this compound is an ideal starting point for medicinal chemistry programs targeting Helicobacter pylori, Proteus mirabilis, or other urease-dependent pathogens where urease inhibition is a clinically validated approach. Its moderate potency provides a clear window for hit-to-lead optimization through focused library synthesis around the C7 phenoxyphenyl pocket, guided by published X-ray data on the [1,5-a] core conformation [2].

Selective Tool Compound for Differentiating [1,5-a] vs. [4,3-a] Scaffold Pharmacology

Given the established structural and pharmacological divergence between the [1,5-a] and [4,3-a] dihydrotriazolopyrimidine regioisomers [2][3], procurement of this compound enables researchers to selectively probe [1,5-a]-specific targets (e.g., urease) without interference from the anxiolytic mechanism typical of the [4,3-a] series. This regioisomeric purity is essential for any target deconvolution or mode-of-action study where scaffold identity defines biological outcome.

Physicochemical Benchmarking and Formulation Feasibility Assessment in Screening Collections

The compound's balanced profile—logP 2.86, logSw -3.46, polar surface area 74.03 Ų, and a carboxylic acid handle for salt formation —makes it a suitable standard for assessing the formulation behavior of the broader dihydrotriazolopyrimidine class. Compound management teams can use it as a reference to evaluate DMSO dryness, precipitation kinetics, and plate stability in automated high-throughput screening workflows, thereby reducing the risk of false negatives in phenotypic or biochemical assays.

Lead Optimization Starting Point Free of Toxicophore Alerts

Although the 2-nitrophenyl analog shows higher on-target potency, its nitro group is a well-established mutagenic and metabolic liability flag [1]. Research teams aiming to avoid early-stage attrition due to toxicity can use this phenoxyphenyl compound as a clean lead surrogate for structure-based design, co-crystallization with urease, and early ADME/Tox profiling without the confounding factor of a toxicophore.

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